molecular formula C2H6O3Si B1244313 Dihydroxy(methyl)silanecarbaldehyde

Dihydroxy(methyl)silanecarbaldehyde

Cat. No.: B1244313
M. Wt: 106.15 g/mol
InChI Key: DHHPRNWPVSICIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroxy(methyl)silanecarbaldehyde is a silicon-based organic compound featuring a silane backbone substituted with a methyl group, two hydroxyl groups, and a carbaldehyde functional group. Its structure combines the reactivity of silanes (Si–C bonds) with the hydrogen-bonding capacity of dihydroxy groups and the electrophilic nature of the aldehyde moiety.

Properties

Molecular Formula

C2H6O3Si

Molecular Weight

106.15 g/mol

IUPAC Name

[dihydroxy(methyl)silyl]formaldehyde

InChI

InChI=1S/C2H6O3Si/c1-6(4,5)2-3/h2,4-5H,1H3

InChI Key

DHHPRNWPVSICIS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C=O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Comparisons

The compound’s key functional groups (dihydroxy, methyl, silane, and carbaldehyde) differentiate it from other hydroxylated or silicon-containing molecules. Below is a comparative analysis based on the provided evidence:

Compound Functional Groups Key Properties/Activities Reference
Dihydroxy(methyl)silanecarbaldehyde Silane, dihydroxy, methyl, carbaldehyde Hypothesized reactivity: cross-linking (via aldehyde), hydrogen bonding (dihydroxy groups) N/A
3,4-Dihydroxyaryl derivatives Aromatic dihydroxy (3,4 positions) High antibacterial activity (e.g., against B. subtilis and C. albicans)
DMDHEU (Dimethylol dihydroxy ethylene urea) Dihydroxy, urea, methylol Effective crease-resistant agent for cellulose; formaldehyde-free cross-linking
Fluorine-substituted dihydroxy compounds Dihydroxy, fluorine Excellent antidiabetic activity due to enhanced hydrogen bonding and electronic effects
Methyl stearate dihydroxy dimers Dihydroxy, ester, methyl Model compounds for studying thermal-oxidative reactions in fats/oils; used in chromatography

Key Observations:

  • Hydrogen Bonding : Adjacent dihydroxy groups (as in 3,4-dihydroxyaryl derivatives) enhance biological activity by enabling intramolecular hydrogen bonding, which stabilizes interactions with biological targets .
  • Methyl Substitution : Methyl groups (e.g., in methyl stearate dimers) improve thermal stability and alter solubility, which may influence the silanecarbaldehyde’s reactivity in synthetic applications .
  • Silane vs.

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